DL-Proline

Catalog No.
S1768398
CAS No.
609-36-9
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Proline

CAS Number

609-36-9

Product Name

DL-Proline

IUPAC Name

pyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)

InChI Key

ONIBWKKTOPOVIA-UHFFFAOYSA-N

solubility

Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C
Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol
Very soluble in water, alcohol; insoluble in ether
Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol
162.0 mg/mL
Soluble in water; Insoluble in ether
Soluble (in ethanol)

Synonyms

L Proline, L-Proline, Proline

Canonical SMILES

C1CC([NH2+]C1)C(=O)O

Isomeric SMILES

C1C[C@H]([NH2+]C1)C(=O)O

The exact mass of the compound DL-Proline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97923. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids. It belongs to the ontological category of alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

DL-Proline (CAS 609-36-9) is the racemic mixture of the cyclic, non-essential amino acid proline, characterized by its unique pyrrolidine ring that imparts significant conformational rigidity [1]. In industrial and laboratory procurement, this zwitterionic compound is primarily sourced as a solid-state building block, a structural co-former, and a critical racemic control standard. Unlike its naturally occurring, enantiopure counterpart, DL-Proline offers distinct physicochemical baseline properties—such as altered aqueous solubility, specific thermal decomposition thresholds, and unique crystal lattice packing—making it a highly specialized precursor for materials science, peptide synthesis, and analytical method development where the properties of the racemate are explicitly required.

Research Fit

1 Racemic building block for achiral peptide and pyrrolidine synthesis
2 Conformationally rigid pyrrolidine core for structure-activity and folding studies
3 Cost-effective alternative when stereochemistry is not a functional requirement

While L-Proline is highly abundant and cost-effective due to large-scale fermentation, it cannot serve as a generic substitute for DL-Proline in applications requiring specific solid-state behaviors or analytical baselines. Enantiopure L-Proline is highly deliquescent and extremely soluble in water (~1620 g/L), making it difficult to handle in moisture-sensitive dry powder formulations [1]. Conversely, the racemic crystal lattice of DL-Proline significantly reduces its aqueous solubility and hygroscopicity, improving processability. Furthermore, in asymmetric organocatalysis and chiral chromatography, L-Proline cannot be used to generate the 50:50 racemic reference standards strictly required to calibrate instrumentation and quantify enantiomeric excess [2]. Finally, in crystal engineering, L-Proline forms different ionic co-crystals than the racemate, meaning substitution will fundamentally alter the thermodynamic stability and dissolution profile of the target formulated active pharmaceutical ingredient (API) [3].

Substitution Risk

Chiral Analysis Elution order on proline-based CSP may reverse compared to other DL-amino acids; L-Proline methods do not transfer directly.
Crystal Engineering DL-Proline forms distinct co-crystals with lithium halides; L-Proline cannot substitute racemic-specific solid-state syntheses.
Enzymology D-enantiomer in DL-Proline acts as DAAO substrate; L-Proline alone yields no activity, altering metabolic assay design.

Aqueous Solubility and Hygroscopic Behavior

The racemic crystal packing of DL-Proline drastically alters its interaction with water compared to the natural enantiomer. DL-Proline exhibits an aqueous solubility of approximately 150-200 g/L (0.15-0.20 g/mL) at room temperature [1]. In stark contrast, enantiopure L-Proline is highly deliquescent with an aqueous solubility of approximately 1620 g/L (1.62 g/mL) [2]. This roughly 10-fold reduction in solubility makes the racemate far less hygroscopic and easier to handle in dry environments.

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data~150-200 g/L
Comparator Or BaselineL-Proline (~1620 g/L)
Quantified Difference~10-fold reduction in aqueous solubility
ConditionsBidistilled water at room temperature (25 °C)

Lower solubility and reduced hygroscopicity significantly improve the shelf-life, flowability, and handling of solid formulations and dry powder blends.

Anomalous Elution
Head-to-head
L-isomer elutes before D-isomer (reversed vs other DL-amino acids)
Validates need for DL-Proline reference in chiral method development.
Ligand exchange with L-Proline CSP; Cu(Ac)2 mobile phase.

Solid-State Thermal Decomposition Profile

The thermodynamic stability of the solid state differs between the racemate and the pure enantiomer. DL-Proline exhibits a melting and decomposition point in the range of 208-210 °C . Conversely, enantiopure L-Proline demonstrates a higher thermal decomposition threshold of approximately 228 °C . This difference is corroborated by their distinct solid-state enthalpies of formation, dictating different energy requirements during melt-processing.

Evidence DimensionMelting / Decomposition Temperature
Target Compound Data208-210 °C
Comparator Or BaselineL-Proline (228 °C)
Quantified Difference~18-20 °C lower decomposition threshold for the racemate
ConditionsSolid-state thermal analysis at standard atmospheric pressure

Precise knowledge of the thermal limits is critical for optimizing melt-extrusion processes and preventing degradation during high-temperature co-crystal engineering.

Distinct Co-Crystals
Head-to-head
Forms different hydrated ionic co-crystals with LiX (X=Cl,Br,I) vs L-Proline
Racemic mixture not a direct substitute in crystal engineering.
Aqueous reaction with lithium halides.

Racemic Reference Generation in Asymmetric Catalysis

In the development of proline-catalyzed asymmetric transformations (e.g., aldol condensations), DL-Proline is strictly required as the catalytic control to synthesize the racemic product mixture [1]. This racemate serves as the essential analytical baseline for chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), allowing chemists to accurately separate enantiomer peaks and quantify the enantiomeric excess (ee) achieved by L- or D-Proline catalysts.

Evidence DimensionEnantiomeric excess (ee) calibration standard
Target Compound DataYields 50:50 racemic product mixture (0% ee)
Comparator Or BaselineL-Proline (Yields highly enantioenriched products, >90% ee)
Quantified DifferenceProvides the exact 1:1 chromatographic baseline required to integrate enantiomer peaks
ConditionsChiral chromatography (HPLC/GC) method development

Procurement of DL-Proline is mandatory for synthetic laboratories to validate the stereoselectivity of their asymmetric methods and calibrate chiral analytical instruments.

Cost Advantage
Class-level
Lower manufacturing cost vs enantiopure L- or D-Proline
Cost-effective for non-chiral-sensitive industrial processes.
Based on market principle; verify with supplier.

Diastereomeric Complexation and Chiral Resolution

DL-Proline is uniquely suited as a precursor for chiral resolution process design. When reacted with resolving agents such as L-tartaric acid in aqueous ethanol, DL-Proline forms diastereomeric solid complexes (1:1 molar ratio) [1]. The resulting L-Proline/L-tartaric acid complex is significantly less soluble than the corresponding D-Proline complex, enabling efficient physical separation via fractional crystallization [2]. L-Proline cannot be used to study or optimize these resolution mechanics.

Evidence DimensionDiastereomeric solid complex formation
Target Compound DataForms resolvable diastereomeric pairs with differential solubility
Comparator Or BaselineL-Proline (Forms only a single enantiopure complex)
Quantified DifferenceEnables the physical separation of enantiomers via differential crystallization
Conditions1:1 molar ratio complexation with L-tartaric acid in aqueous ethanol

This property is essential for chemical engineers and pharmaceutical developers designing scalable, cost-effective chiral resolution processes for amino acids.

Aqueous Solubility
Data to verify
162 g/100 mL water at 25°C
Racemate does not compromise aqueous formulation behavior.
Same as L-Proline; confirm against lot COA.
DAAO Substrate
Reported
Km and rate constants determined at various temperatures
Enables D-amino acid metabolism studies not possible with L-Proline.
DAAO kinetic study; see Shiga et al. (1973).
Purity Grades
Class-level
98% to 99.5% purity range; analytical standard grades available
Allows cost-effective grade selection per application.
Confirm exact purity with supplier COA.

Chiral Chromatography Method Development

DL-Proline is the required choice for synthesizing racemic standards in asymmetric organocatalysis. By using the racemate as a control catalyst, laboratories can generate a 50:50 mixture of product enantiomers, which is strictly necessary to establish baseline retention times and calibrate enantiomeric excess (ee) measurements on chiral HPLC or GC systems .

Solid-State API Formulation and Co-Crystallization

Due to its ~10-fold lower aqueous solubility and significantly reduced hygroscopicity compared to L-Proline, DL-Proline is prioritized as a co-former in the development of moisture-sensitive pharmaceutical co-crystals. Its unique racemic crystal lattice allows for the formation of distinct conglomerates and racemates with active pharmaceutical ingredients (APIs), altering their dissolution profiles and improving shelf stability [1].

Industrial Chiral Resolution Process Design

DL-Proline serves as the primary substrate for developing and optimizing industrial optical resolution techniques. It is procured to test the efficacy of various resolving agents (such as L-tartaric acid) by evaluating the differential solubility of the resulting diastereomeric solid complexes during fractional crystallization [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral Method Development
Racemic-specific elution profile on proline-based CSP
System suitability & method ruggedness
Achiral Peptide Synthesis
Cost-effective racemic building block
Purity-grade fit for synthesis scale
Crystal Engineering Research
Racemic-specific co-crystal formation with lithium halides
Solid-state structure confirmation
D-Amino Acid Metabolism Assays
D-enantiomer substrate activity for DAAO
Enzyme kinetics & substrate specificity

Physical Description

Beige solid; [Sigma-Aldrich MSDS]

Color/Form

Flat needles from alcohol + ether; prisms from water
White crystals or crystalline powder

XLogP3

-2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

115.063328530 Da

Monoisotopic Mass

115.063328530 Da

Heavy Atom Count

8

Taste

Sweet

Density

1.064 at 24 °C

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Melting Point

220-222 °C, decomposes
MP: 215-220 °C with decomposition /D(+)-Proline/
MP: 205 °C with decomposition /DL-Proline/
221 °C

UNII

DCS9E77JPQ

Related CAS

64298-80-2

Drug Indication

L-Proline is extremely important for the proper functioning of joints and tendons and also helps maintain and strengthen heart muscles.

Therapeutic Uses

/EXPL THER/ This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.

Pharmacology

Proline is a cyclic, nonessential amino acid (actually, an imino acid) in humans (synthesized from glutamic acid and other amino acids), Proline is a constituent of many proteins. Found in high concentrations in collagen, proline constitutes almost a third of the residues. Collagen is the main supportive protein of skin, tendons, bones, and connective tissue and promotes their health and healing. (NCI04)
DL-Proline is a racemic mixture of proline, an imino acid. Proline is found in cartilage and is important for maintaining youthful skin as well as repair of muscle, connective tissue and skin damage. It is also essential for the immune system and an essential component of collagen and is important for proper functioning of joints and tendons. Proline is important for the proper functioning of joints and tendons and helps maintain and strengthen heart muscles.

Mechanism of Action

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae.

Other CAS

609-36-9
147-85-3

Absorption Distribution and Excretion

L-proline is absorbed from the gastrointestinal tract. Ingested dietary protein is denatured in the stomach due to low pH. Denaturing and unfolding of the protein makes the chain susceptible to proteolysis. Up to 15% of dietary protein may be cleaved to peptides and amino acids by pepsins in the stomach. In the duodenum and small intestine digestion continues through hydrolytic enzymes (e.g. trypsin, chymotrypsins, elastase, carboxypeptidase). The resultant mixture of peptides and amino acids is then transported into the mucosal cells by specific carrier systems for amino acids and for di- and tripeptides. The products of digestion are rapidly absorbed. Like other amino acids L-proline is absorbed from ileum and distal jejeunum.
Absorbed peptides are further hydrolyzed resulting in free amino acids which are secreted into the portal blood by specific carrier systems in the mucosal cell. Alternatively they are metabolized within the cell itself. Absorbed amino acids pass into the liver where a portion of the amino acids are used. The remainder pass through into the systemic circulation and are utilized by the peripheral tissue. L-proline is actively transported across the intestine from mucosa to serosal surface. The mechanism of absorption is that of the ion gradient. All L-amino acids are absorbed by Na+dependant, carrier mediated process. This transport is energy dependant by ATP. Plasma L-proline concentrations in normal subjects are reported to be ca. 168 uM/L +/- 60 mM/L with plasma samples collected from healthy volunteers after an overnight fast. As with most nutrients, plasma concentration of L-proline is subject to homeostasis. A number of hormones (e.g., thyroid hormone, catecholamines, and growth hormone) may affect plasma AA levels in diseases. However, in the physiologic state, their influence is probably marginal. However, there is the counter-regulatory hormone system with cortisol and glucagon which influences the blood level of amino acids involved in gluconeogenesis, such as L-proline.
Body losses of amino acids are minimal because amino acids filtered by the kidneys are actively reabsorbed. Also cutaneous losses are negligible. Since there is no long term storage for amino acids in mammals, excess amino acids are degraded, mainly in the liver. Metabolism of amino acids involves removal of the amino group which is converted to urea and excreted in the urine. After removal of the amino group the rest of the acid is utilized as energy source or in anabolism of other endogenous substances. /Amino acids/

Metabolism Metabolites

Hepatic
L-proline exhibits the same metabolic pathway as several other amino acids do. Metabolism of L-proline is thus described by the entire pathway. This pathway (also known as "Ornithine and Proline Metabolism") describes the co-metabolism of arginine, ornithine, proline, citrulline and glutamate in humans. Arginine is synthesized from citrulline by the sequential action of the cytosolic enzymes argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). Citrulline can be derived from ornithine via the catabolism of proline or glutamine/glutamate. Many of the reactions required to generate proline and glutamate from ornithine are located in the mitochondria. Proline is biosynthetically derived from glutamate and its immediate precursor, 1-pyrroline-5-carboxylate. The pathways linking arginine, glutamine, and proline are bidirectional. Thus, the net utilization or production of these amino acids is highly dependent on cell type and developmental stage. On a whole-body basis, synthesis of arginine occurs principally via the intestinal-renal axis, wherein epithelial cells of the small intestine, which produce citrulline primarily from glutamine and glutamate, collaborate with the proximal tubule cells of the kidney, which extract citrulline from the circulation and convert it to arginine, which is returned to the circulation. Consequently, impairment of small bowel or renal function can reduce endogenous arginine synthesis, thereby increasing the dietary requirement. Both proline and arginine are proteinogenic amino acids and are incorporated into proteins by prolyl-tRNA and arginyl-tRNA, which are synthesized by their respective tRNA synthetases. Arginine can also serve as a precursor for the synthesis of creatine and phopshocreatine through the intermediate guanidoacetic acid. A key component of the arginine/proline metabolic pathway is ornithine. In epithelial cells of the small intestine, ornithine is used primarily to synthesize citrulline and arginine, in liver cells surrounding the portal vein, ornithine functions primarily as an intermediate of the urea cycle, in liver cells surrounding the central vein, ornithine is used to synthesize glutamate and glutamine while in many peripheral tissues, ornithine is used for the synthesis of glutamate and proline.

Associated Chemicals

(+)-Proline; 344-25-2
(+-)-Proline; 609-36-9

Wikipedia

Proline

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

From alpha-piperidone; from cyclopentantone; from l-glutamic acid
Synthesis starting with gamma-bromopropylmalonic ester; ... from gamma-phthalimidopropylmalonic ester; ...from arylpiperidines; ... from alpha-piperidone; ... from alpha-pyrrolidonecarboxylic ester; ... from cyclopentanone; ... from levo-pyroglutamic acid.
Hydrolysis of protein, also synthetically and by recombinant DNA techniques.
L-Proline is still produced to a small extent by isolation from protein hydrolysates, but today direct fermentation using analogue-resistant mutants of coryneform bacteria or Serratia marcescens is an economic alternative production method. An isoleucine auxotrophic mutant of Brevibacterium flavum having resistance to sulfaguanidine and d,l-3,4-dehydroproline (DP) is able to accumulate 40 g/L l-proline. Brevibacterium flavum AP113 is claimed to produce 97.5 g/L l-proline; this mutant is characterized by isoleucine auxotrophy, resistance to DP, and osmotic pressure and incapable to degrade l-proline. A proline oxidase-less strain of Serratia marcescens, having resistance to DP, thiazoline-4-carboxylate and azetidine-2-carboxylate, overproduces 58.5 g/L l-proline into the culture medium. By amplification of the genes proA and proB in this type of regulatory mutant, a construct was obtained which yields 75 g/L l-proline.

General Manufacturing Information

Proline: ACTIVE

Analytic Laboratory Methods

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media /amino acids/
AOAC method 979.20, Proline in Honey; ninhydrin reaction
The study compares official spectrophotometric methods for the determination of proline content in honey - those of the International Honey Commission (IHC) and the Association of Official Analytical Chemists (AOAC) - with the original Ough method. Results show that the extra time-consuming treatment stages added by the IHC method with respect to the Ough method are pointless. We demonstrate that the AOACs method proves to be the best in terms of accuracy and time saving. The optimized waiting time for the absorbance recording is set at 35 min from the removal of reaction tubes from the boiling bath used in the sample treatment. The optimized method was validated in the matrix: linearity up to 1800 mg/L, limit of detection 20 mg/L, limit of quantification 61 mg/L. The method was applied to 43 unifloral honey samples from the Marche region, Italy.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

Proline plays an important role in plant response to various environmental stresses. However, its involvement in mitigation of heavy metal stress in plants remains elusive. In this study, we examined the effectiveness of exogenous proline (10 and 20 mM) in alleviating cadmium induced inhibitory effects in young olive plants (Olea europaea L. cv. Chemlali) exposed to two Cd levels (10 and 30 mg CdCl2/kg soil). The Cd treatment induced substantial accumulation of Cd in both root and leaf tissues and a decrease in gas exchange, photosynthetic pigments contents, uptake of essential elements (Ca, Mg and K) and plant biomass. Furthermore, an elevation of antioxidant enzymes activities (superoxide dismutase, catalase, glutathione peroxydase) and proline content in association with relatively high amounts of hydrogen peroxide, thiobarbituric acid reactive substances and electrolyte leakage were observed. Interestingly, the application of exogenous proline alleviated the oxidative damage induced by Cd accumulation. In fact, Cd-stressed olive plants treated with proline showed an increase of antioxidant enzymes activities, photosynthetic activity, nutritional status, plant growth and oil content of olive fruit. Generally, it seems that proline supplementation alleviated the deleterious effects of young olive plants exposed to Cd stress.
The ability of exogenous compatible solutes, such as proline, to counteract cadmium (Cd) inhibitory effects in young date palm plants (Phoenix dactylifera L. cv Deglet Nour) was investigated. Two-year-old date palm plants were subjected for five months at different Cd stress levels (0, 10 and 30 mg CdCl2/kg soil) whether supplied or not with exogenous proline (20 mM) added through the irrigation water. Different levels of Cd stress altered plant growth, gas exchanges and chlorophyll content as well as water status, but at different extent among them. In contrast, an increase of antioxidant enzymes activities of Cd-treated plants in association with high amounts of proline content, hydrogen peroxide (H2O2), thiobarbituric acid reactive substances (TBARS) and electrolyte leakage (EL) were observed. Interestingly, exogenous proline mitigated the adverse effects of Cd on young date palm. Indeed, it alleviated the oxidative damage induced by Cd accumulation and established better levels of plant growth, water status and photosynthetic activity. Moreover, proline-treated plants showed high antioxidant enzymes activities (superoxide dismutase, catalase and glutathione peroxydase) in roots and leaves as compared to Cd-treated plants.
Hydroponic experiments were conducted to investigate an effect of exogenous application of proline (Pro; 25 uM) in alleviating arsenate (As(V); 5 and 25 uM) toxicity in Solanum melongena L. (eggplant) seedlings. Exposure of As(V) declined growth of eggplant, which was coincided with an enhanced accumulation of As. However, exogenous Pro application alleviated As(V) toxicity in eggplant seedlings by reducing the accumulation of As. The fluorescence characteristics (JIP-test): phiP0, psi0, phiE0, PIABS, ABS/RC, TR0/RC, ET0/RC, DI0/RC, NPQ and qP were also affected by As(V). However, the effects of As(V) were more prominent on PIABS DI0/RC and NPQ. In Pro treated seedlings, following parameters viz. phiP0, psi0, phiE0 and PIABS were stimulated, while, energy flux parameters (ABS/RC, TR0/RC, ET0/RC and DI0/RC) were inhibited. Toxic effects of As(V) on photochemistry of photosystem II (PS II) were ameliorated by an exogenous application of Pro. Oxidative stress markers: superoxide radical, hydrogen peroxide and malondialdehyde (lipid peroxidation) were enhanced by As(V) exposure, however, their levels were significantly diminished by an exogenous application of Pro. Treatment of As(V) stimulated the activities of superoxide dismutase, peroxidase and catalase except that of glutathione-S-transferase. Exogenous Pro application improved the activities of enzymatic antioxidants. The level of endogenous Pro was higher in As(V) treated as well as in Pro fed seedlings. The activity of a key enzyme of Pro biosynthesis: delta(1)-pyrroline-5-carboxylate synthetase was higher in Pro fed seedlings. The activity of Pro dehydrogenase was inhibited under As(V) stress, and its activity was minimum in case of Pro+As(V) combination. These results indicate that Pro metabolism could play a key role in regulating the accumulation of As and levels of antioxidants, which concomitantly result into a better growth of eggplant seedlings when compared to the As(V) treatments alone.
This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.
For more Interactions (Complete) data for (L)-PROLINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Triglycine (GGG) Adopts a Polyproline II (pPII) Conformation in Its Hydrated Crystal Form: Revealing the Role of Water in Peptide Crystallization

Mingxia Guo, Ian Rosbottom, Lina Zhou, Chin W Yong, Ling Zhou, Qiuxiang Yin, Ilian T Todorov, Ethan Errington, Jerry Y Y Heng
PMID: 34436909   DOI: 10.1021/acs.jpclett.1c01622

Abstract

Polyproline II (pPII) is a left-handed 3
-helix conformation, which has been observed to be the most abundant secondary structure in unfolded peptides and proteins compared to α-helix and β-sheet. Although pPII has been reported as the most stable conformation for several unfolded short chain peptides in aqueous solution, it is rarely observed in their solid state. Here, we show for the first time a glycine homopeptide (gly-gly-gly) adopting the pPII conformation in its crystalline dihydrate structure. The single crystal X-ray structure with molecular dynamic simulation suggests that a network of water and the charged carboxylate group is critical in stabilizing the pPII conformation in solid state, offering an insight into the structures of unfolded regions of proteins and the role of water in peptide crystallization.


Self-Assembly and Rearrangement of a Polyproline II Helix Peptide on Gold

Jacob D Hostert, Charles N Loney, Nuttanit Pramounmat, Katherine Yan, Zihang Su, Julie N Renner
PMID: 33974431   DOI: 10.1021/acs.langmuir.0c03583

Abstract

Polyproline peptide sequences have gained popularity as anchors for peptide-based self-assembled monolayers (SAMs) due to their attractive properties. In this work, peptides containing the polyproline II helix (PPII) conformation were designed and assembled on gold (Au). A quartz crystal microbalance with dissipation was used to characterize SAM formation kinetics and related properties. Peptides were designed with the sequence (GPPPPPG)
C. It was discovered that a biexponential adsorption and rearrangement model describes the binding kinetics of the PPII-containing peptide on Au. In this model, an initial reversible binding step is followed by an irreversible rearrangement step, given by parameter
. This study found
to be approximately 0.00064 s
for the PPII-containing peptides. Similarly, we found that the adsorption of the PPII-containing peptide on Au, given by Δ
, was thermodynamically favorable (-7.8 kcal mol
) and comparable to other common thiol terminated SAMs on Au. Furthermore, we characterized SAM properties via QCM-D, Fourier-transform infrared (FTIR) spectroscopy, and electrochemical techniques to reveal high molecular density SAMs consisting of PPII helices. In addition, these SAMs were found to have high antifouling properties. Overall, this study characterizes the fundamental assembly mechanisms, particularly, rearrangement of PPII-containing peptides for the first time, which will be useful in the designing of future peptide-based SAMs with high surface coverage and antifouling properties.


Glycine rich segments adopt polyproline II helices: Implications for biomolecular condensate formation

M Mompeán, B S McAvan, S S Félix, M Á Treviño, J Oroz, R López-Sánchez, D Pantoja-Uceda, E J Cabrita, A J Doig, D V Laurents
PMID: 33794191   DOI: 10.1016/j.abb.2021.108867

Abstract

Many intrinsically disordered proteins contain Gly-rich regions which are generally assumed to be disordered. Such regions often form biomolecular condensates which play essential roles in organizing cellular processes. However, the bases of their formation and stability are still not completely understood. Based on NMR studies of the Gly-rich H. harveyi "snow flea" antifreeze protein, we recently proposed that Gly-rich sequences, such as the third "RGG" region of Fused in Sarcoma (FUS) protein, may adopt polyproline II helices whose association might stabilize condensates. Here, this hypothesis is tested with a polypeptide corresponding to the third RGG region of FUS. NMR spectroscopy and molecular dynamics simulations suggest that significant populations of polyproline II helix are present. These findings are corroborated in a model peptide Ac-RGGYGGRGGWGGRGGY-NH
, where a peak characteristic of polyproline II helix is observed using CD spectroscopy. Its intensity suggests a polyproline II population of 40%. This result is supported by data from FTIR and NMR spectroscopies. In the latter, NOE correlations are observed between the Tyr and Arg, and Arg and Trp side chain hydrogens, confirming that side chains spaced three residues apart are close in space. Taken together, the data are consistent with a polyproline II helix, which is bent to optimize interactions between guanidinium and aromatic moieties, in equilibrium with a statistical coil ensemble. These results lend credence to the hypothesis that Gly-rich segments of disordered proteins may form polyproline II helices which help stabilize biomolecular condensates.


Crystal waters on the nine polyproline type II helical bundle springtail antifreeze protein from Granisotoma rainieri match the ice lattice

Connor L Scholl, Sakae Tsuda, Laurie A Graham, Peter L Davies
PMID: 33460499   DOI: 10.1111/febs.15717

Abstract

A springtail (Collembola) identified as Granisotoma rainieri was collected from snow in Hokkaido, Japan, in late winter when nighttime temperatures were below zero. Extracts of these arthropods showed antifreeze activity by shaping ice crystals and stopping their growth. The glycine-rich proteins responsible for this freezing point depression were isolated by ice-affinity purification and had principal masses of ~ 6.9 and 9.6 kDa. We identified a transcript for a 9.6-kDa component and produced it as a His-tagged recombinant protein for structural analysis. Its crystal structure was solved to a resolution of 1.21 Å and revealed a polyproline type II helical bundle, similar to the six-helix Hypogastrura harveyi AFP, but with nine helices organized into two layers held together by an extensive network of hydrogen bonds. One of the layers is flat, regular, and hydrophobic and likely serves as the ice-binding side. Although this surface makes close protein-protein contacts with its symmetry mate in the crystal, it has bound chains of waters present that resemble those on the basal and primary prism planes of ice. Molecular dynamic simulations indicate most of these crystal waters would preferentially occupy these sites if exposed to bulk solvent in the absence of the symmetry mate. These prepositioned waters lend further support to the ice-binding mechanism in which AFPs organize ice-like waters on one surface to adsorb to ice. DATABASES: Structural data are available in the Protein Data Bank under the accession number 7JJV. Transcript data are available in GenBank under accession numbers MT780727, MT780728, MT780729, MT780730, MT780731 and MT985982.


Elongation factor P is required for EII

Bruno Pinheiro, Dimitar Plamenov Petrov, Lingyun Guo, Gustavo Benevides Martins, Marc Bramkamp, Kirsten Jung
PMID: 33012080   DOI: 10.1111/mmi.14618

Abstract

Translating ribosomes require elongation factor P (EF-P) to incorporate consecutive prolines (XPPX) into nascent peptide chains. The proteome of Corynebacterium glutamicum ATCC 13032 contains a total of 1,468 XPPX motifs, many of which are found in proteins involved in primary and secondary metabolism. We show here that synthesis of EII
, the glucose-specific permease of the phosphoenolpyruvate (PEP): sugar phosphotransferase system (PTS) encoded by ptsG, is strongly dependent on EF-P, as an efp deletion mutant grows poorly on glucose as sole carbon source. The amount of EII
is strongly reduced in this mutant, which consequently results in a lower rate of glucose uptake. Strikingly, the XPPX motif is essential for the activity of EII
, and substitution of the prolines leads to inactivation of the protein. Finally, translation of GntR2, a transcriptional activator of ptsG, is also dependent on EF-P. However, its reduced amount in the efp mutant can be compensated for by other regulators. These results reveal for the first time a translational bottleneck involving production of the major glucose transporter EII
, which has implications for future strain engineering strategies.


Preparation and conformational analysis of polyproline tri-helix macrocycle nanoscaffolds of varied sizes

Chia-Lung Tsai, Shao-Yong Wu, Hung-Kai Hsu, Sheng-Bo Huang, Cin-Hao Lin, Yi-Tsu Chan, Sheng-Kai Wang
PMID: 33605962   DOI: 10.1039/d0nr08184a

Abstract

Ligand patterns at the nanoscale are essential in modulating biological recognition and signaling through binding to receptor oligomers. Biocompatible nanoscaffolds that allow precise control of multiple ligand presentation would be of great use in manipulating cellular processes and understanding membrane receptor biology. We have previously developed tri-helix and tetra-helix macrocycle scaffolds based on the Pro9 peptide helix to control ligand arrangements that can selectively target receptor oligomers. A better understanding of the structure of these macromolecules would significantly reduce the difficulty in designing matching ligand positions for target receptors. In this work, we expand the arsenal of ligand patterns by preparing polyproline tri-helix macrocycle scaffolds of different sizes. These synthetic nanoscaffolds composed of peptide helices ranging from Pro6 to Pro12 also allowed us to systematically investigate their properties. With a combination of circular dichroism spectroscopy and ion mobility spectrometry-mass spectrometry (IMS-MS), the measurement for varied sizes of these scaffolds indicated the connecting dihedral angle between both ends of the helix affects the strain in the cyclic scaffold. The experimental collision cross section obtained from IMS-MS favors a propeller model for the helix arrangements. The results not only contribute conformational insights for the polyproline tri-helix system, but also provide precious information for the future design and synthesis of cyclic nanostructures based on peptide helices.


Profilin's Affinity for Formin Regulates the Availability of Filament Ends for Actin Monomer Binding

Mark E Zweifel, Naomi Courtemanche
PMID: 33289668   DOI: 10.1016/j.jmb.2020.10.022

Abstract

Nucleation-promoting proteins tightly regulate actin polymerization in cells. Whereas many of these proteins bind actin monomers directly, formins use the actin-binding protein profilin to dynamically load actin monomers onto their flexible Formin Homology 1 (FH1) domains. Following binding, FH1 domains deliver profilin-actin complexes to filament ends. To investigate profilin's role as an adaptor protein in formin-mediated elongation, we engineered a chimeric formin that binds actin monomers directly via covalent attachment of profilin to its binding site in the formin. This formin mediates slow filament elongation owing to a high probability of profilin binding at filament ends. Varying the position at which profilin is tethered to the formin alters the elongation rate by modulating profilin occupancy at the filament end. By regulating the availability of the barbed end, we propose that profilin binding establishes a secondary point of control over the rate of filament elongation mediated by formins. Profilin's differential affinities for actin monomers, barbed ends and polyproline are thus tuned to adaptively bridge actin and formins and optimize the rate of actin polymerization.


Glycine in Water Favors the Polyproline II State

Brian Andrews, Shuting Zhang, Reinhard Schweitzer-Stenner, Brigita Urbanc
PMID: 32751224   DOI: 10.3390/biom10081121

Abstract

Conformational preferences of amino acid residues in water are determined by the backbone and side-chain properties. Alanine is known for its high polyproline II (pPII) propensity. The question of relative contributions of the backbone and side chain to the conformational preferences of alanine and other amino acid residues in water is not fully resolved. Because glycine lacks a heavy-atom side chain, glycine-based peptides can be used to examine to which extent the backbone properties affect the conformational space. Here, we use published spectroscopic data for the central glycine residue of cationic triglycine in water to demonstrate that its conformational space is dominated by the pPII state. We assess three commonly used molecular dynamics (MD) force fields with respect to their ability to capture the conformational preferences of the central glycine residue in triglycine. We show that pPII is the mesostate that enables the functional backbone groups of the central residue to form the most hydrogen bonds with water. Our results indicate that the pPII propensity of the central glycine in GGG is comparable to that of alanine in GAG, implying that the water-backbone hydrogen bonding is responsible for the high pPII content of these residues.


Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture

Moumita Ghosh, Santu Bera, Sarah Schiffmann, Linda J W Shimon, Lihi Adler-Abramovich
PMID: 32806033   DOI: 10.1021/acsnano.0c03085

Abstract

Collagen, the most abundant protein in mammals, possesses notable cohesion and elasticity properties and efficiently induces tissue regeneration. The Gly-Pro-Hyp canonical tripeptide repeating unit of the collagen superhelix has been well-characterized. However, to date, the shortest tripeptide repeat demonstrated to attain a helical conformation contained 3-10 peptide repeats. Here, taking a minimalistic approach, we studied a single repeating unit of collagen in its protected form, Fmoc-Gly-Pro-Hyp. The peptide formed single crystals displaying left-handed polyproline II superhelical packing, as in the native collagen single strand. The crystalline assemblies also display head-to-tail H-bond interactions and an "aromatic zipper" arrangement at the molecular interface. The coassembly of this tripeptide, with Fmoc-Phe-Phe, a well-studied dipeptide hydrogelator, produced twisted helical fibrils with a polyproline II conformation and improved hydrogel mechanical rigidity. The design of these peptides illustrates the possibility to assemble superhelical nanostructures from minimal collagen-inspired peptides with their potential use as functional motifs to introduce a polyproline II conformation into hybrid hydrogel assemblies.


Impaired eIF5A function causes a Mendelian disorder that is partially rescued in model systems by spermidine

Víctor Faundes, Martin D Jennings, Siobhan Crilly, Sarah Legraie, Sarah E Withers, Sara Cuvertino, Sally J Davies, Andrew G L Douglas, Andrew E Fry, Victoria Harrison, Jeanne Amiel, Daphné Lehalle, William G Newman, Patricia Newkirk, Judith Ranells, Miranda Splitt, Laura A Cross, Carol J Saunders, Bonnie R Sullivan, Jorge L Granadillo, Christopher T Gordon, Paul R Kasher, Graham D Pavitt, Siddharth Banka
PMID: 33547280   DOI: 10.1038/s41467-021-21053-2

Abstract

The structure of proline prevents it from adopting an optimal position for rapid protein synthesis. Poly-proline-tract (PPT) associated ribosomal stalling is resolved by highly conserved eIF5A, the only protein to contain the amino acid hypusine. We show that de novo heterozygous EIF5A variants cause a disorder characterized by variable combinations of developmental delay, microcephaly, micrognathia and dysmorphism. Yeast growth assays, polysome profiling, total/hypusinated eIF5A levels and PPT-reporters studies reveal that the variants impair eIF5A function, reduce eIF5A-ribosome interactions and impair the synthesis of PPT-containing proteins. Supplementation with 1 mM spermidine partially corrects the yeast growth defects, improves the polysome profiles and restores expression of PPT reporters. In zebrafish, knockdown eif5a partly recapitulates the human phenotype that can be rescued with 1 µM spermidine supplementation. In summary, we uncover the role of eIF5A in human development and disease, demonstrate the mechanistic complexity of EIF5A-related disorder and raise possibilities for its treatment.


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